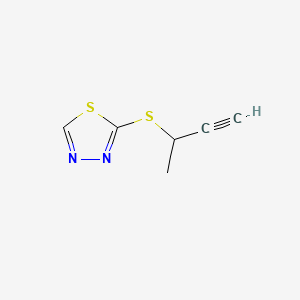
2-(But-3-yn-2-ylsulfanyl)-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(But-3-yn-2-ylsulfanyl)-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a but-3-yn-2-ylsulfanyl group attached to the 1,3,4-thiadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(But-3-yn-2-ylsulfanyl)-1,3,4-thiadiazole typically involves the reaction of 2-amino-1,3,4-thiadiazole with but-3-yn-2-yl sulfide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(But-3-yn-2-ylsulfanyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding thiol.
Substitution: The thiadiazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.
Substitution: Electrophiles such as alkyl halides, nucleophiles like amines or thiols; reactions are conducted in polar solvents like DMF or DMSO at moderate temperatures.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(But-3-yn-2-ylsulfanyl)-1,3,4-thiadiazole has found applications in several areas of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 2-(But-3-yn-2-ylsulfanyl)-1,3,4-thiadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
2-(But-3-yn-2-ylsulfanyl)-1,3,4-oxadiazole: Similar structure but contains an oxygen atom instead of sulfur in the ring.
2-(But-3-yn-2-ylsulfanyl)-1,3,4-triazole: Contains an additional nitrogen atom in the ring.
2-(But-3-yn-2-ylsulfanyl)-1,3,4-thiadiazine: Contains an additional carbon atom in the ring.
Uniqueness: 2-(But-3-yn-2-ylsulfanyl)-1,3,4-thiadiazole is unique due to its specific combination of sulfur and nitrogen atoms in the ring, which imparts distinct chemical properties and reactivity
Eigenschaften
Molekularformel |
C6H6N2S2 |
|---|---|
Molekulargewicht |
170.3 g/mol |
IUPAC-Name |
2-but-3-yn-2-ylsulfanyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C6H6N2S2/c1-3-5(2)10-6-8-7-4-9-6/h1,4-5H,2H3 |
InChI-Schlüssel |
UNMLCRBTLKDZKS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C#C)SC1=NN=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]](/img/structure/B13575950.png)

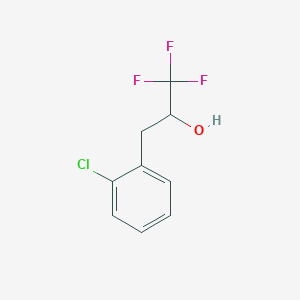
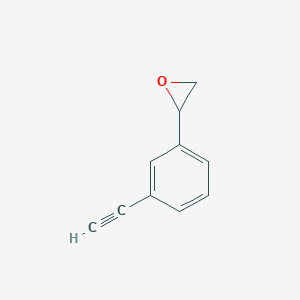
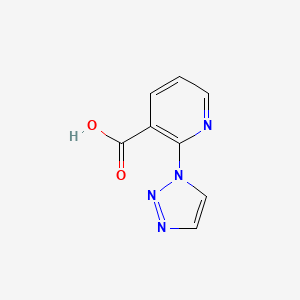
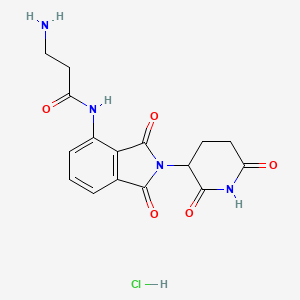

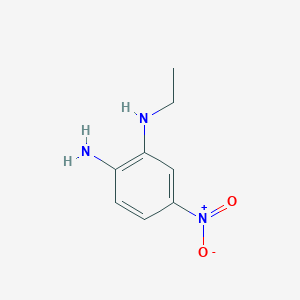
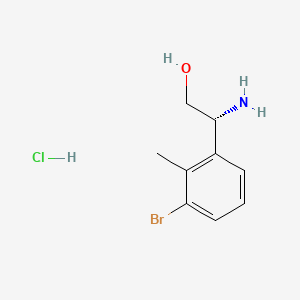
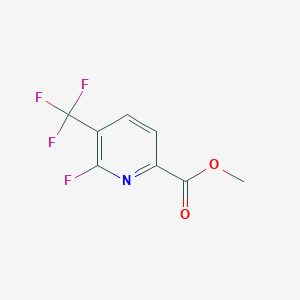
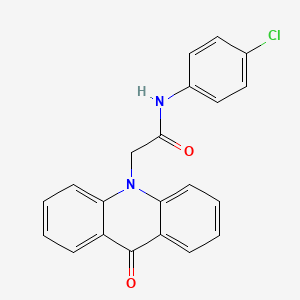

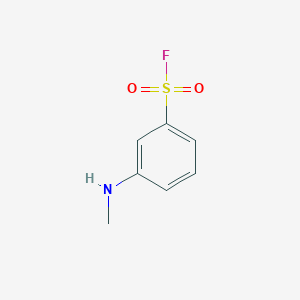
![3-(tert-Butoxycarbonyl)-6-fluoro-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13576013.png)
